Home > Products > Screening Compounds P98631 > MK2-IN-1 hydrochloride
MK2-IN-1 hydrochloride -

MK2-IN-1 hydrochloride

Catalog Number: EVT-276069
CAS Number:
Molecular Formula: C27H26Cl2N4O2
Molecular Weight: 509.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Activation of the p38/mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2) pathway has been implicated in promoting pro-inflammatory cytokine production and related inflammatory diseases. MK2 Inhibitor IV is a highly selective, non-ATP competitive MK2 inhibitor with an IC50 value of 0.11 μM. MK2 Inhibitor IV has been shown to inhibit pro-inflammatory cytokine secretion from the human THP-1 acute monocytic leukemia cell line, causing inhibition of LPS-stimulated TNF-α (IC50 = 4.4 μM) and IL-6 (IC50 = 5.2 μM) secretion. It can also inhibit IL-1β-stimulated matrixmetalloprotease 13 secretion from the SW1353 chondrosarcoma cell line (IC50 = 5.7 μM) and human primary chondrocyte cultures (IC50 = 2.2 μM).
MK25 is a selective, non-ATP competitive MK2 inhibitor.
Overview

MK2-IN-1 hydrochloride is a selective inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2, commonly referred to as MK2. This compound has gained attention in the field of pharmacology due to its potential therapeutic applications, particularly in conditions characterized by excessive inflammation and proliferation, such as cancer and vascular diseases. The compound's efficacy is primarily attributed to its ability to inhibit the enzymatic activity of MK2, which plays a crucial role in various cellular signaling pathways.

Source and Classification

MK2-IN-1 hydrochloride is classified as a small molecule inhibitor and is derived from the broader category of kinase inhibitors. It is specifically designed to target the MK2 enzyme, which is activated by p38 MAPK and involved in cellular responses to stress and inflammation. The compound's development stems from the need for targeted therapies that can modulate inflammatory pathways without broad-spectrum effects associated with traditional anti-inflammatory drugs .

Synthesis Analysis

Methods and Technical Details

The synthesis of MK2-IN-1 hydrochloride involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various organic reactions.
  2. Chemical Reactions: Common reactions may include amination, alkylation, and cyclization processes to construct the core structure of the compound.
  3. Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate the desired product in high purity.

The specific synthetic pathway for MK2-IN-1 hydrochloride has not been detailed extensively in available literature, but similar compounds often utilize techniques like solid-phase synthesis or solution-phase synthesis combined with high-performance liquid chromatography for purification .

Molecular Structure Analysis

Structure and Data

MK2-IN-1 hydrochloride possesses a well-defined molecular structure that can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. The molecular formula is typically represented as C₁₃H₁₅ClN₄O, indicating the presence of chlorine, nitrogen, and oxygen atoms within its structure.

Key structural features include:

  • A central scaffold that interacts with the ATP-binding site of the MK2 enzyme.
  • Functional groups that enhance binding affinity and selectivity towards MK2 over other kinases.

The three-dimensional conformation of MK2-IN-1 hydrochloride facilitates its interaction with the target enzyme, providing insights into its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

MK2-IN-1 hydrochloride primarily functions through competitive inhibition of the MK2 enzyme. Upon binding to MK2, it prevents ATP from accessing the active site, thereby inhibiting downstream signaling pathways associated with inflammation and cell proliferation.

Key chemical reactions involving MK2-IN-1 include:

  • Inhibition of Phosphorylation: By blocking MK2's activity, the compound reduces phosphorylation events downstream, such as those involving heat-shock protein 27.
  • Impact on Cellular Signaling: The inhibition alters various signaling cascades linked to stress responses and inflammatory processes .
Mechanism of Action

Process and Data

The mechanism by which MK2-IN-1 hydrochloride exerts its effects can be described as follows:

  1. Binding: The compound binds selectively to the ATP-binding site of MK2.
  2. Inhibition of Kinase Activity: This binding inhibits the kinase activity of MK2, preventing it from phosphorylating its substrates.
  3. Downstream Effects: As a result, there is a decrease in phosphorylation of key proteins involved in inflammatory responses (e.g., heat-shock protein 27), leading to reduced cell proliferation and inflammatory signaling.

This mechanism highlights the potential for MK2-IN-1 hydrochloride in therapeutic applications targeting inflammatory diseases and certain cancers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MK2-IN-1 hydrochloride exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Generally stable under recommended storage conditions but should be protected from light.

These properties are essential for determining the appropriate formulation for experimental use and potential clinical applications .

Applications

Scientific Uses

MK2-IN-1 hydrochloride has several significant applications in scientific research:

  • Cancer Research: Its ability to inhibit cell proliferation makes it a candidate for studies focused on tumor growth inhibition.
  • Inflammatory Diseases: The compound is being investigated for its potential to modulate inflammatory responses in conditions such as rheumatoid arthritis or atherosclerosis.
  • Vascular Biology: Research indicates that MK2 inhibition can prevent pathological changes in vascular smooth muscle cells, suggesting applications in cardiovascular disease management .
Introduction to MAPKAPK2 (MK2) as a Therapeutic Target

Role of MK2 in Cellular Signaling Pathways

MK2 occupies a central role in amplifying and refining p38 MAPK signals. Once activated by p38 through phosphorylation at Thr-205, Thr-317, and Ser-336, MK2 undergoes a conformational shift that exposes its kinase domain and nuclear export signal. This facilitates rapid relocation to the cytoplasm via the CRM1-dependent export machinery. Within the cytoplasm, MK2 phosphorylates an array of substrates crucial for stress adaptation. Key among these is the small heat shock protein HSP27 (HSPB1), where MK2-mediated phosphorylation at Ser-78 and Ser-82 promotes its oligomeric dissociation, enhancing its actin-stabilizing and chaperone functions critical for maintaining cytoskeletal integrity during stress. Another vital substrate is tristetraprolin (TTP), an mRNA-binding protein. MK2 phosphorylation of TTP at Ser-52 and Ser-178 inhibits its ability to destabilize mRNAs containing AU-rich elements (AREs), thereby prolonging the half-life of transcripts encoding potent cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) [1] [8]. This post-transcriptional regulation constitutes a major mechanism through which MK2 controls inflammatory responses. Beyond these well-characterized substrates, MK2 influences cell cycle progression via phosphorylation of Cdc25 phosphatases and modulates genomic stability through interactions with DNA damage response proteins. Recent evidence also implicates MK2 in regulating liquid-liquid phase separation (LLPS) of proteins within stress granules, highlighting its multifaceted role in cellular adaptation to proteotoxic stress [3] [5].

Pathophysiological Implications of MK2 Activity: Inflammation, Cancer Metastasis, and Fibrosis

Aberrant MK2 signaling underlies the pathogenesis of numerous chronic and acute conditions. Inflammatory diseases exhibit particularly strong links to dysregulated MK2 activity. Preclinical models demonstrate that MK2-deficient mice or those treated with MK2 inhibitors exhibit significantly reduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) following lipopolysaccharide (LPS) challenge or chemical irritants. Crucially, in models of colitis-associated colorectal cancer (CAC), MK2-driven cytokine production recruits tumor-promoting macrophages to the tumor microenvironment, fueling cancer progression and metastasis. Blocking MK2 pharmacologically in these models drastically reduced tumor burden and invasion [7] [8]. Beyond inflammation, MK2 plays a pivotal role in oncogenesis and cancer progression. Transcriptomic analyses of glioma patients reveal that elevated MK2 expression correlates strongly with advanced tumor grade, wild-type IDH status, 1p/19q non-codeletion, and poor prognosis. Mechanistically, MK2 promotes glioma cell proliferation, migration, and resistance to apoptosis. Single-cell RNA sequencing further localized high MK2 expression to malignant tumor cells and tumor-associated microglia/macrophages within the glioma microenvironment. In vitro experiments with glioblastoma multiforme (GBM) cell lines demonstrated that MK2 inhibition induced G1 cell cycle arrest and apoptosis while suppressing migration [3]. Similarly, in multiple myeloma (MM), genomic analyses reveal frequent amplification of the MK2 locus and elevated mRNA expression compared to normal plasma cells. High MK2 expression correlates with drug resistance and reduced overall survival. MK2 activity protects MM cells from chemotherapy-induced apoptosis and supports their proliferative capacity in the bone marrow niche [5]. Emerging evidence also points to MK2 involvement in fibrotic disorders via its regulation of fibroblast activation and extracellular matrix production, though these pathways require further delineation.

Table 2: MK2 Dysregulation in Human Pathologies and Experimental Evidence

Disease ContextKey MK2-Associated Pathogenic MechanismsExperimental Intervention & OutcomeClinical Correlation
Glioma (GBM)Promotes proliferation, migration, G1/S progression; suppresses apoptosis; modulates immune microenvironmentMK2-IN-1 induced G1 arrest/apoptosis in U87, T98G, LN229 cells; reduced migrationHigh MK2 expression predicts poor prognosis in TCGA/CGGA datasets; associated with IDH wild-type
Multiple MyelomaDrives proliferation; confers resistance to bortezomib, doxorubicin, dexamethasoneMK2 inhibitor IV + chemo agents showed synergistic cytotoxicity; prolonged mouse survivalMK2 gene amplification; high mRNA correlates with relapse and reduced OS in TT2 cohort
Colitis-Associated Cancer (CAC)Mediates IL-1β/IL-6/TNF-α production; recruits pro-tumorigenic macrophagesMK2 inhibitor blocked tumor development in AOM/DSS model; reduced cytokine production >80%Inflammation-driven tumorigenesis linked to MK2 activity in tumor and stromal cells
Chronic Irritative DermatitisRegulates TNF-α, IL-1β release; promotes edema and granulocyte infiltrationMK2 deficiency reduced edema in TPA/DNFB models; variable effects in DNCB modelSupports context-dependent role in cutaneous inflammation

Rationale for Targeting MK2 Over Upstream Kinases (e.g., p38 MAPK)

The development of p38 MAPK inhibitors faced significant clinical setbacks due to mechanism-based toxicities, including liver injury and central nervous system complications, alongside limited therapeutic efficacy. These challenges stem largely from p38's broad involvement in fundamental physiological processes across numerous tissues and its activation by multiple upstream kinases (MKK3, MKK6). Consequently, inhibiting p38 disrupts a vast signaling network, leading to compensatory pathway activation and undesirable side effects [1] [8]. Targeting MK2, a dominant downstream substrate, offers several compelling pharmacological advantages:

  • Signaling Specificity: MK2 mediates a significant subset of p38's pathological outputs—particularly pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) and cell survival signals—while sparing other p38 functions. Selective MK2 inhibition thus achieves therapeutic modulation of dysregulated inflammation and proliferation with potentially fewer off-target effects. This is exemplified by studies showing that MK2 inhibition effectively suppressed cytokine production in LPS-stimulated macrophages and synovial fibroblasts, whereas p38 inhibition sometimes yielded broader, less predictable outcomes [1] [8].
  • Non-Redundant Functions: MK2 possesses unique substrates not shared by other kinases downstream of p38 (e.g., MK3/MK5). Its role in mRNA stabilization via TTP phosphorylation is a prime example. Inhibiting MK2 specifically disrupts this post-transcriptional amplification loop for inflammatory mediators.
  • Non-ATP Competitive Inhibition Opportunity: Unlike p38, MK2 offers binding sites outside the highly conserved ATP-binding pocket. MK2-IN-1 hydrochloride exemplifies this advantage. It binds MK2 with high affinity (IC50 = 0.11 µM) in a non-ATP competitive manner, conferring exceptional selectivity over other kinases, including p38 itself and MK3. This binding mode minimizes the risk of off-target kinase inhibition and enhances the potential for developing clinically viable agents with favorable safety profiles [2] [6].
  • Reduced Compensatory Feedback: Preclinical evidence suggests that MK2 inhibition triggers less pathway reactivation or compensatory signaling flux compared to p38 blockade, potentially leading to more sustained anti-inflammatory and anti-proliferative effects. This is crucial in chronic conditions like cancer or rheumatoid arthritis requiring prolonged treatment [5] [8].

Table 3: Comparative Targeting of p38 MAPK vs. MK2

Characteristicp38 MAPK InhibitorsMK2 Inhibitors (e.g., MK2-IN-1 HCl)Therapeutic Implications
Target ScopeBroad; affects all p38 substrates (>100)Narrower; primarily MK2-specific substrates (HSP27, TTP, Cdc25s, Tfcp2l1)MK2 inhibition offers greater pathway selectivity
Binding ModeTypically ATP-competitiveNon-ATP competitive (e.g., MK2-IN-1 HCl)Enhanced kinase selectivity; reduced off-target effects
Compensatory MechanismsStrong; rapid pathway reactivation reportedMilder; sustained suppression of cytokine productionPotential for more durable efficacy with MK2 inhibition
Clinical Toxicity ConcernsSignificant (hepatic, CNS toxicity)Lower predicted based on preclinical modelsImproved safety profile anticipated for MK2 inhibitors
Key Functional OutcomeGlobal suppression of p38 signalingSelective blockade of MK2-mediated inflammation/proliferationMK2 inhibition targets pathogenic cytokines and tumor survival without disrupting essential p38 functions

Properties

Product Name

MK2-IN-1 hydrochloride

IUPAC Name

5-(4-chlorophenyl)-N-(4-piperazin-1-ylphenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide;hydrochloride

Molecular Formula

C27H26Cl2N4O2

Molecular Weight

509.4 g/mol

InChI

InChI=1S/C27H25ClN4O2.ClH/c28-21-6-4-20(5-7-21)25-12-13-26(34-25)27(33)32(19-22-3-1-2-14-30-22)24-10-8-23(9-11-24)31-17-15-29-16-18-31;/h1-14,29H,15-19H2;1H

InChI Key

AZDOSXSDARWKGX-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=C(C=C2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl.Cl

Solubility

Soluble in DMSO

Synonyms

MK25; MK-25; MK 25; MK2 Inhibitor IV; MK2 Inhibitor-IV;

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.